Prynachlor
Description
Classification and Structural Context within Chloroacetanilide Herbicides Research
Prynachlor is classified as a chloroacetanilide herbicide. pharmaffiliates.comhracglobal.combcpcpesticidecompendium.orgherts.ac.uk This class of herbicides is characterized by a chemical structure containing a chloroacetyl group (-C(O)CCl) attached to a nitrogen atom, which is also bonded to an aromatic ring or another complex substituent. researchgate.net The general structure of chloroacetanilide herbicides is shown to inhibit very long chain fatty acid (VLCFA) synthesis in susceptible plants. herts.ac.ukresearchgate.net This inhibition primarily affects shoot development, preventing weed emergence and growth. researchgate.net
This compound's specific structure, N-but-3-yn-2-yl-2-chloro-N-phenylacetamide, includes a phenyl group and a 1-methyl-2-propynyl group attached to the nitrogen atom of the acetamide (B32628) moiety, alongside the chloroacetyl group. nih.gov It is a chiral molecule, and the substance is typically racemic. herts.ac.uk
Other notable chloroacetanilide herbicides include acetochlor (B104951), alachlor, butachlor (B1668075), metolachlor (B1676510), and propachlor. bcpcpesticidecompendium.orgpsu.edu These compounds share the common chloroacetanilide core, and research often investigates their collective properties, degradation pathways, and environmental fate due to their structural similarities. psu.eduresearchgate.net
Historical Trajectories and Evolution of Research on this compound
Research into this compound dates back several decades, with its presence noted in scientific literature and regulatory documents from the early 1970s. For instance, a publication from the New Zealand Weed and Pest Control Conference in 1971 discussed the control of barnyard grass and other weeds with this compound in maize crops. nzpps.org This indicates that this compound was already in use and being studied for its herbicidal efficacy in agricultural applications during that period.
The U.S. Environmental Protection Agency (EPA) also assigned this compound the chemical code 314300, and it was listed in analytical reference standards for pesticides in reports from the 1970s. nih.govherts.ac.ukepa.gov This suggests its early recognition and inclusion in chemical inventories for monitoring and research purposes.
Over time, research on chloroacetanilide herbicides, including this compound, has evolved to include studies on their environmental behavior, such as degradation rates and mobility in soil and water. psu.eduresearchgate.net Early research focused on efficacy and application, while later studies began to delve into the broader implications of their use.
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape concerning this compound, while less extensive than some other more widely used herbicides, continues to address its chemical properties and potential implications. Recent studies, often employing computational methods like in silico analysis, investigate aspects such as its potential genotoxic and carcinogenic properties. seruvenyayinevi.com Such research aims to provide insights into the potential toxicity of chemicals, contributing to the development of safer alternatives. seruvenyayinevi.com
Despite its historical use, there appear to be research gaps, particularly concerning detailed current environmental fate studies and comprehensive toxicological profiles that are publicly available and frequently updated. While some research has been performed on the transformations of chloroacetanilides in surface and subsurface waters, there are limited investigations into quantifying the chemical and biological fate of these pesticides under specific anaerobic transformations. psu.edu The need for precision in studies related to integrated treatment technologies, the fate of degradation residues, and intermediate metabolites for a better understanding of their environmental fate and complete removal remains a research gap for this class of compounds. researchgate.net
Further research is needed to verify predictions from in silico analyses regarding potential health risks and to develop more sustainable weed management strategies that minimize environmental impact. seruvenyayinevi.com
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClNO | nih.govlgcstandards.com |
| Molecular Weight | 221.68 g/mol | nih.govlgcstandards.com |
| Accurate Mass | 221.0607 Da | lgcstandards.com |
| IUPAC Name | N-but-3-yn-2-yl-2-chloro-N-phenylacetamide | nih.govlgcstandards.com |
| CAS Number | 21267-72-1 | nih.govlgcstandards.com |
| PubChem CID | 30559 | nih.govlgcstandards.com |
| Boiling Point | 311.3 °C at 760 mmHg | lookchem.com |
| Flash Point | 142.1 °C | lookchem.com |
| Density | 1.191 g/cm³ | lookchem.com |
| Surface Tension | 47.4 dyne/cm | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
N-but-3-yn-2-yl-2-chloro-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-3-10(2)14(12(15)9-13)11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBHERUGBOSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N(C1=CC=CC=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042350 | |
| Record name | Prynachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21267-72-1 | |
| Record name | Prynachlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21267-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prynachlor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021267721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prynachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prynachlor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRYNACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N7ETM5RG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action Research of Prynachlor
Signal Transduction Pathway Modulation by Prynachlor
The primary mode of action for chloroacetanilide herbicides, including this compound, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of a critical metabolic pathway can, in turn, modulate various signal transduction pathways within the plant, although direct interaction with signaling components is not the principal mechanism. The cellular stress and metabolic imbalances resulting from VLCFA depletion can trigger a cascade of signaling events.
Recent research has highlighted that the impact of herbicides often extends beyond their primary biochemical target, leading to broader disruptions in cellular signaling. Herbicides can induce large-scale changes in gene expression and metabolism that are intertwined with hormonal and environmental stress signaling. For instance, the action of some herbicides has been shown to strongly interact with hormone signaling pathways, including those for auxins, brassinosteroids, and salicylic acid. These interactions can influence the plant's sensitivity and tolerance to the herbicide.
While specific studies on this compound's direct modulation of signal transduction pathways are limited, it is plausible that the physiological consequences of VLCFA inhibition—such as compromised cell membrane integrity and disrupted cell division—initiate stress responses. These responses are typically mediated by complex signaling networks involving protein kinases, phosphatases, and transcription factors, which regulate the expression of genes involved in stress adaptation and damage control. The accumulation of misfolded proteins due to cellular stress caused by chloroacetanilides can also trigger proteostasis networks and further influence signaling.
Comparative Mechanistic Studies of this compound with Other Chloroacetanilides
This compound belongs to the chloroacetanilide class of herbicides, and its molecular mechanism is largely understood through comparative studies with other well-researched compounds in this family, such as alachlor, acetochlor (B104951), and propachlor. The unifying mechanism for these herbicides is the inhibition of VLCFA elongases (VLCFAEs), which are crucial enzymes in the biosynthesis of VLCFAs.
While the primary target is the same, comparative studies have revealed differences in the reactivity and specificity of various chloroacetanilides. These herbicides possess an electrophilic moiety that can react with nucleophiles, leading to the alkylation of cellular components, including proteins. The rate and specificity of these reactions can differ based on the specific chemical structure of each herbicide.
For example, studies comparing alachlor, acetochlor, and propachlor have shown distinct profiles of protein destabilization upon cellular exposure. Although they all tend to target proteins with reactive cysteine residues, the specific protein targets can be unique to each herbicide. Propachlor, for instance, has been observed to have a more pronounced effect on the cellular proteome compared to alachlor and acetochlor, potentially due to its higher reactivity.
The detoxification pathways for chloroacetanilides also show compound-specific rates. A primary detoxification mechanism in tolerant plants is the conjugation of the herbicide to glutathione (B108866), a reaction catalyzed by glutathione S-transferases (GSTs). The efficiency of this conjugation can vary among different chloroacetanilides, influencing their selectivity and persistence in different plant species.
These comparative mechanistic insights are crucial for understanding the subtle yet significant differences in the herbicidal activity, crop selectivity, and environmental fate of this compound relative to other members of the chloroacetanilide family.
Interactive Data Table: Comparative Characteristics of Chloroacetanilide Herbicides
| Feature | This compound | Alachlor | Acetochlor | Propachlor |
| Primary Target | VLCFA elongases | VLCFA elongases | VLCFA elongases | VLCFA elongases |
| Secondary Effects | Protein alkylation, Cellular stress | Protein destabilization, Glutathione conjugation | Protein destabilization, Glutathione conjugation | Pronounced protein destabilization |
| Known Reactivity | Assumed similar to class | Moderate | Moderate | High |
| Detoxification | Glutathione conjugation | Glutathione conjugation | Glutathione conjugation | Glutathione conjugation |
Environmental Fate and Transformation Studies of Prynachlor
Abiotic Degradation Pathways of Prynachlor in Environmental Systems
Abiotic degradation refers to the non-biological breakdown of chemicals in the environment, driven by physical and chemical processes such as light, water, and interactions with inorganic matter. For chloroacetanilide herbicides like this compound, these pathways can significantly influence their persistence and mobility.
Specific detailed research findings on the photodegradation kinetics and product identification of this compound were not found in the current literature search. However, photodegradation is a known process for pesticides in aquatic environments, where exposure to ultraviolet (UV) light and solar radiation can lead to their decomposition epa.govnih.govmdpi.com. Photodegradation generally follows first-order kinetics, with the rate often influenced by factors such as light wavelength, the presence of photosensitizers, and dissolved organic matter in water mdpi.comscirp.orgnih.govshd-pub.org.rs. For example, studies on other compounds show that the presence of organic matter can sometimes reduce the rate of photodegradation scirp.org. Further dedicated studies are needed to elucidate the specific photodegradation pathways, kinetics, and transformation products of this compound.
Detailed information regarding the specific hydrolysis mechanisms of this compound in aquatic environments is not available in the current search results. Hydrolysis is a major chemical transformation pathway for many pesticides in aqueous solutions psu.edugoogle.com. The rate of hydrolysis can be significantly influenced by pH, with some compounds showing faster degradation under acidic, neutral, or basic conditions epa.govgoogle.com. For instance, basic hydrolysis is often preferred for certain compounds over acid hydrolysis due to decomposition issues epa.gov. Comprehensive studies focusing on this compound's hydrolysis mechanisms across different pH ranges and temperatures are required to fully understand its aquatic fate.
Specific data on the sorption and desorption dynamics of this compound in various soil matrices were not identified in the conducted research. However, sorption and desorption are crucial physicochemical processes that control the availability, mobility, and persistence of chemicals in soils au.dkmdpi.com. These processes involve the interaction of chemicals with soil minerals and soil organic matter (SOM) through mechanisms such as adsorption, absorption, and precipitation au.dkmdpi.com. Factors influencing sorption include the chemical's hydrophobicity, aqueous solubility, and properties of the soil matrix like organic matter content, clay content, pH, and cation exchange capacity psu.eduau.dkmdpi.commdpi.comslu.se. Strong sorption can lead to sequestration and reduced bioavailability of pollutants, posing challenges for remediation efforts au.dk. Further research is necessary to quantify the specific sorption and desorption characteristics of this compound in different soil types.
Biotic Transformation Mechanisms of this compound
Biotic transformation, primarily driven by microorganisms, plays a significant role in the degradation of synthetic organic compounds, including herbicides, in environmental systems.
Specific detailed microbial degradation pathways for this compound were not found in the current search results. However, microbial degradation is recognized as a primary breakdown pathway for chloroacetanilide herbicides in soil and water psu.edufera.co.ukpsu.eduresearchgate.net. For instance, for metolachlor (B1676510), another chloroacetanilide herbicide, microbial decomposition is a major degradation route, leading to the formation of primary degradates such as metolachlor ethane (B1197151) sulfonic acid (ESA) and metolachlor oxanilic acid (OA) through enzymatic pathways psu.eduresearchgate.net. The rates of microbial degradation are influenced by environmental factors such as soil depth, organic carbon content, dissolved oxygen concentrations, temperature, and the size and activity of microbial populations psu.eduresearchgate.net. The presence of specific microbial communities with the enzymatic machinery to break down complex organic molecules is crucial for effective biodegradation escholarship.orgsemanticscholar.org. Given this compound's classification, it is expected to undergo microbial transformation, but the specific pathways and intermediate products remain to be elucidated through dedicated studies.
The current literature search did not yield specific reports on the isolation and characterization of microorganisms solely identified as this compound-degrading. General approaches for isolating pesticide-degrading bacteria typically involve enrichment culture techniques from contaminated soils or water, followed by molecular and biochemical characterization biorxiv.orgnih.govnih.govmdpi.comajol.info. These methods aim to identify bacterial strains capable of utilizing the target compound as a sole carbon and energy source mdpi.comajol.info. For example, studies have isolated various bacterial genera, including Rhodococcus, Pseudomonas, Bacillus, and Sphingobium, known for degrading other herbicides like butachlor (B1668075) or organophosphates nih.govmdpi.comajol.info. The isolation and characterization of specific microbial strains capable of efficiently degrading this compound would be a valuable area for future research, potentially leading to bioremediation strategies.
Enzymatic Biotransformation of this compound in Biological Systems
Enzymatic biotransformation refers to the process by which biological systems, such as enzymes or whole cells, chemically modify compounds into new structural analogs. frontiersin.orgresearchgate.net This process often leads to changes in the compound's properties, including its harmfulness, bioavailability, and persistence within a biological system. researchgate.net Enzymes act as catalysts, facilitating a variety of reactions, including hydroxylation, glycosylation, hydrogenation, dehydrogenation, hydrolysis, O-methylation, and O-acetylation. researchgate.net These enzymatic reactions are fundamental to cellular functions, forming complex, interconnected chemical reaction networks that regulate various biochemical processes. nih.gov While enzymatic biotransformation is a crucial pathway for the degradation and detoxification of many xenobiotics in biological systems, specific detailed research findings on the enzymatic biotransformation pathways or metabolites of this compound in biological systems were not identified in the available literature.
Transport and Mobility of this compound in Environmental Compartments
The transport and mobility of pesticides like this compound in the environment are influenced by a complex interplay of the compound's intrinsic physicochemical properties and prevailing environmental conditions. After application, a pesticide can undergo several processes, including attachment to soil particles or vegetation, movement with eroded soil, dissolution in water followed by runoff or leaching, or volatilization into the atmosphere. uludag.edu.tr Key factors governing mobility include the pesticide's sorption characteristics, water solubility, and vapor pressure, alongside environmental variables such as weather patterns, topography, soil organic matter content, soil texture, and soil structure. uludag.edu.tr
Leaching Potential of this compound into Groundwater
Leaching describes the vertical and/or horizontal movement of a chemical compound, such as an herbicide, through the soil profile. This process can lead to the contamination of both surface water and groundwater resources. rbherbicidas.com.br The extent of leaching is primarily determined by the pesticide's sorption to soil particles, its water solubility, and various soil characteristics, including organic matter content and texture. uludag.edu.trtamu.eduresearchgate.net
A common method for assessing the leaching potential of pesticides is the Groundwater Ubiquity Score (GUS) index. The GUS index is calculated using the formula: GUS = log(T₁/₂) * [4 - log(Koc)], where T₁/₂ represents the aerobic soil degradation half-life and Koc is the organic carbon-normalized soil sorption coefficient. researchgate.net The interpretation of GUS values provides an indication of a compound's leachability:
| GUS Value Range | Leaching Potential |
| > 2.8 | High leachability |
| 1.8 - 2.8 | Transition state |
| < 1.8 | Low leachability |
While this compound has been generally noted for its potential to contribute to groundwater contamination due to its rapid dispersibility epo.org, specific experimental data, such as its aerobic soil degradation half-life (T₁/₂) or organic carbon-normalized soil sorption coefficient (Koc), which are necessary to calculate a precise GUS index for this compound, were not found in the available search results. Models like PRZM-3 are widely used to predict pesticide transport, including leaching into groundwater, by simulating their fate and movement through the crop root zone and unsaturated soil zones. epa.goveuropa.euplos.org
Runoff and Surface Water Contamination by this compound
Runoff is a significant pathway through which pesticides can enter surface water bodies. uludag.edu.trtamu.eduplos.org Agricultural runoff, which can contain fertilizers and other chemical compounds, is a primary contributor to surface water pollution. atlas-scientific.comlibretexts.org Pesticides can be transported via runoff either when dissolved in water or when adsorbed to eroded soil particles. uludag.edu.trtamu.edu This off-site movement poses a risk to aquatic ecosystems and can impact water quality. plos.orgatlas-scientific.com Models such as PRZM-3 are capable of simulating daily pesticide fluxes, both in dissolved and adsorbed forms, at the edge of agricultural fields, providing valuable data for assessing aquatic exposure risks. plos.org
Volatilization of this compound from Soil and Plant Surfaces
Volatilization is a physicochemical process involving the transfer of a chemical compound from a solid phase, such as soil or plant surfaces, into the gaseous phase. rbherbicidas.com.brresearchgate.net This process can represent a major dissipation pathway for applied pesticides, with some compounds experiencing up to 90% loss of the applied dose through volatilization. researchgate.net
Several factors influence the rate and extent of volatilization:
Physicochemical Characteristics of the Compound: Key properties include vapor pressure, Henry's law constant, and water solubility. Pesticides with lower vapor pressure index values (e.g., less than 10) generally exhibit a low potential for volatilization. uludag.edu.tr
Environmental Conditions: Temperature is a critical environmental factor; higher temperatures typically lead to increased volatilization. uludag.edu.tr Soil moisture and the nature of the soil or crop also play significant roles. researchgate.net
Management Practices: Application methods and other agricultural practices can influence volatilization rates. researchgate.net
Volatilization from plant surfaces is often observed to be greater and occur more rapidly than from soil. researchgate.net The PRZM-3 model incorporates capabilities to simulate volatilization and vapor phase transport from both soil and plant surfaces. epa.gov
Modeling and Prediction of this compound Environmental Fate (e.g., using PRZM-3)
Environmental fate models are crucial tools for predicting the movement and transformation of pesticides in various environmental compartments. The Pesticide Root Zone Model (PRZM) is a prominent one-dimensional, non-deterministic compartmental model designed to predict chemical movement in unsaturated soils through vertical chromatographic leaching. europa.euplos.org
PRZM-3 is the most recent version of this modeling system, integrating the PRZM and VADOFT (Vadose Zone Flow and Transport) models. epa.goveuropa.eu It is recognized as a standard model by the U.S. Environmental Protection Agency (U.S. EPA) for conducting environmental risk and exposure assessments. epa.goveuropa.euplos.orgepa.gov
Key capabilities of PRZM-3 include:
Simulation of Fate and Transport: It simulates the fate and transport of field-applied pesticides within the crop root zone and throughout the vadose zone, accounting for the influence of agricultural management practices. epa.govplos.orgepa.gov
Process Modeling: PRZM-3 can model various physicochemical and biological processes, such as soil temperature simulation, volatilization, vapor phase transport in soils, irrigation simulation, and microbial transformation. epa.gov
Parent and Metabolite Tracking: The model is capable of simulating the transport and transformation of a given parent compound and up to two daughter species. epa.gov
Exposure Assessment: It generates daily pesticide fluxes in both dissolved and adsorbed forms at the edge of fields, which are essential for aquatic exposure assessments. plos.org
Beyond PRZM-3, other models are also employed for predicting pesticide environmental fate. For instance, the PEARL model is used in the European Union for assessing the risk of pesticide leaching to groundwater and simulates processes such as transport in soil, transformation, volatilization, sorption, and processes at the plant canopy. emissieregistratie.nl Other models like PESTLA and PESTRAS have also been developed to assess pesticide behavior in soil. emissieregistratie.nl While dynamic models like PEARL, MM5, and PEM can predict pesticide volatilization, some may not accurately simulate high emission rates. rbherbicidas.com.bremissieregistratie.nl
Prynachlor Resistance Mechanisms in Target Organisms
Biochemical and Physiological Basis of Prynachlor Resistance
The biochemical and physiological adaptations in resistant organisms aim to either prevent the herbicide from reaching its molecular target or to mitigate its harmful effects once the target is affected.
This compound, as a Group 15 herbicide, acts by inhibiting very-long-chain fatty acid (VLCFA) synthase, a condensing enzyme crucial for VLCFA elongation in the endoplasmic reticulum fishersci.cacenmed.com. This enzyme relies on a conserved, reactive cysteinyl sulfur in its active site to perform a nucleophilic attack on either its natural substrate (fatty acyl-CoA) or the herbicide fishersci.cafishersci.ca. Target-site resistance (TSR) typically involves a change to this molecular target (the enzyme) that reduces its affinity for the herbicide fishersci.ca.
While specific target-site mutations conferring resistance directly to this compound are not extensively documented, it is understood that such alterations are a potential mechanism for resistance to VLCFA inhibitors in general fishersci.cafishersci.ca. However, target-site resistance to VLCFA inhibitors is considered less likely to evolve compared to other herbicide groups due to the involvement of multiple isoforms of 3-ketoacyl-CoA-synthases (KCSs) in VLCFA synthesis, which would require several resistance-conferring mutations to accumulate without losing molecular function fishersci.cauni.lu. Despite this, 13 weed species have been reported to be resistant to VLCFA inhibitors as of August 2023 fishersci.cacenmed.com. Further research is warranted to investigate possible target-site mechanisms of resistance to VLCFA-inhibiting herbicides, including the inhibition of specific VLCFA synthases and the depletion or accumulation of certain VLCFAs in sensitive and resistant weed populations fishersci.ca.
Enhanced metabolic detoxification is a prominent non-target-site resistance (NTSR) mechanism for chloroacetanilide herbicides, including this compound guidetopharmacology.org. Glutathione (B108866) S-transferases (GSTs) are a family of enzymes that play a central role in the detoxification of xenobiotics, such as herbicides, by catalyzing their conjugation with reduced glutathione (GSH) guidetopharmacology.orgwikipedia.orgwikipedia.orgmetabolomicsworkbench.orgnih.govnih.govuni.lu. This conjugation reaction typically converts the herbicide into a more water-soluble, less toxic metabolite that can be readily compartmentalized or excreted metabolomicsworkbench.orgnih.gov.
Studies on other chloroacetanilide herbicides like acetochlor (B104951), alachlor, and metolachlor (B1676510) have demonstrated the critical role of GSTs in plant tolerance and resistance mims.comwikipedia.orgwikipedia.orgherts.ac.ukwikipedia.org. For instance, plant-specific phi and tau class GST enzymes from Oryza sativa (rice) show high specific activity toward chloroacetanilide herbicides such as acetochlor, alachlor, and metolachlor, indicating their importance in plant detoxification reactions wikipedia.org. In maize, differential tolerance to metolachlor was linked to a more rapid metabolism rate in tolerant cultivars, which was attributed to higher-level expression and activity of specific GST genes (e.g., GSTI, GSTIII, GSTIV, GST5, GST6, and GST7) wikipedia.org. Herbicide safeners can also induce the expression and activity of GSTs, thereby enhancing the detoxification of chloroacetanilides like acetochlor in maize seedlings mims.com. Given that this compound is a chloroacetanilide herbicide with a similar mode of action, it is highly probable that enhanced metabolic detoxification mediated by GSTs is a primary mechanism of resistance in this compound-resistant weed populations.
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including xenobiotics and toxic compounds, out of cells, thereby contributing to resistance ca.govfishersci.canih.govnih.govsigmaaldrich.comherts.ac.ukfishersci.atnih.govuni.lu. These pumps serve as a defense mechanism by reducing the intracellular concentration of harmful substances fishersci.at.
Research has shown that this compound, along with other chloroacetanilide herbicides such as acetochlor, alachlor, dimetachlor, metazachlor, metolachlor, and propachlor, interacts with human multidrug resistance (MDR) transporters, including MDR1, MRP1, MRP2, and BCRP. These interactions can involve the herbicides acting as substrates for the efflux pumps or inhibiting the transport of other substrates. While these findings specifically relate to human transporters, they suggest that efflux pump systems in target organisms (e.g., weeds) could similarly play a role in reducing the intracellular accumulation of this compound, contributing to resistance. The upregulation of specific ABC transporters, which are a type of efflux pump, has been correlated with increased herbicide tolerance in certain weed species fishersci.ca. Therefore, altered efflux pump activity represents a plausible physiological mechanism by which target organisms could develop this compound resistance.
Genetic Underpinnings of this compound Resistance
The development and spread of herbicide resistance are fundamentally driven by genetic changes within target organisms.
The genetic basis of this compound resistance is intrinsically linked to the biochemical and physiological mechanisms described above. For enhanced metabolic detoxification, the genes encoding Glutathione S-transferases (GSTs) are key resistance genes guidetopharmacology.orgwikipedia.orgwikipedia.orgmetabolomicsworkbench.orgnih.govuni.lu. Overexpression of these GST genes or the presence of specific resistance-conferring alleles can lead to increased herbicide metabolism and, consequently, resistance guidetopharmacology.orgwikipedia.orgmetabolomicsworkbench.orgnih.govuni.lu. For instance, studies have identified specific GST isozymes (e.g., GSTI, GSTIII, GSTIV, GST5, GST6, GST7) whose higher expression correlates with increased tolerance to chloroacetanilides in maize wikipedia.org. A natural GSTU23 gene was identified in Echinochloa crus-galli that conferred metabolic resistance to metamifop, another herbicide, through enhanced catalytic activity in glutathione conjugation uni.lu.
In the case of target-site resistance, the genes encoding the VLCFA synthase enzymes (e.g., FAE1-like genes) would contain the resistance-conferring alleles fishersci.cacenmed.comuni.lu. These alleles would typically involve mutations that alter the herbicide binding site or enzyme activity, leading to reduced herbicide efficacy fishersci.cafishersci.ca. While specific resistance genes and alleles for this compound are not explicitly detailed in available literature, the mechanisms observed for other chloroacetanilides and VLCFA inhibitors strongly indicate that GST genes and FAE1-like genes are primary candidates for genetic investigation in this compound-resistant populations. Resistance alleles are variants of genes that confer a selective advantage in the presence of the herbicide.
Horizontal gene transfer (HGT) is a significant mechanism for the rapid dissemination of resistance genes among diverse microbial populations, including those relevant to herbicide resistance sigmaaldrich.com. HGT involves the transfer of genetic material between organisms through means other than vertical inheritance (parent to offspring). The primary mechanisms of HGT include:
Conjugation : Direct cell-to-cell transfer of DNA, often mediated by plasmids sigmaaldrich.com.
Transduction : DNA transfer via viral vectors, typically bacteriophages sigmaaldrich.com.
Transformation : Direct uptake of free DNA molecules from the environment by a bacterial cell sigmaaldrich.com.
Mobile genetic elements (MGEs), such as plasmids, integrons, and transposons, act as vectors for transferring these resistance determinants. The presence of herbicides in the environment can exert selective pressure, leading to the enrichment and spread of resistance genes sigmaaldrich.com. Herbicides can also induce gene mutations and enhance the binding and transfer of resistance genes by increasing cell membrane permeability and the content of MGEs in microorganisms. While specific instances of HGT directly involving this compound resistance genes are not explicitly documented, the general principles of HGT in spreading herbicide resistance, particularly metabolic resistance genes like those encoding GSTs, suggest that this mechanism could contribute to the dissemination of this compound resistance in weed populations.
Evolutionary Dynamics of this compound Resistance in Populations
The evolution of herbicide resistance in weed populations is a direct consequence of the selection pressure imposed by repeated herbicide application nih.govnih.govuni.lu. When this compound is consistently used, susceptible weed individuals are eliminated, creating an ecological niche for resistant biotypes. These resistant individuals, whether arising from pre-existing genetic variation or new mutations, survive, reproduce, and pass on their resistance traits to subsequent generations, leading to an increase in the frequency of resistance alleles within the population nih.govnih.gov.
Cross-Resistance Patterns of this compound with Chemically Related Compounds
Cross-resistance describes a phenomenon where a weed biotype that has developed resistance to one herbicide also exhibits resistance to other herbicides, even without prior exposure to the latter made-in-china.comthegoodscentscompany.comthegoodscentscompany.com. This is particularly common among herbicides that share a similar chemical structure or, more importantly, the same mode of action. This compound belongs to the chloroacetanilide chemical class, which functions by inhibiting VLCFA synthesis wikipedia.orgmade-in-china.comherts.ac.ukherts.ac.ukherts.ac.ukherts.ac.ukherts.ac.ukherts.ac.ukwikipedia.org.
Due to this shared mode of action, cross-resistance is a significant concern within the chloroacetanilide family. Other chemically related chloroacetanilide herbicides include acetochlor, alachlor, dimetachlor, metazachlor, metolachlor, propachlor, propisochlor, and thenylchlor (B1200005) wikipedia.orguni.lu. If a weed population develops a resistance mechanism, particularly a non-target-site mechanism like enhanced metabolic detoxification, against one chloroacetanilide, it is highly probable that this mechanism will also confer resistance to other compounds within the same chemical class made-in-china.comthegoodscentscompany.comthegoodscentscompany.com. For example, a weed biotype that has evolved the ability to rapidly metabolize this compound may also be able to metabolize other chloroacetanilides, leading to reduced efficacy of these related herbicides. The HRAC and WSSA classifications, which group these herbicides together (K3/15), implicitly acknowledge this potential for cross-resistance, highlighting the importance of diversifying herbicide modes of action in resistance management programs made-in-china.comherts.ac.ukherts.ac.ukwikipedia.org.
Compound Names and PubChem CIDs
Advanced Analytical Methodologies for Prynachlor Detection and Quantification
Chromatographic Techniques for Prynachlor Analysis
Chromatographic techniques are fundamental for separating this compound from complex sample matrices, enabling its subsequent detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the analysis of volatile and semi-volatile organic compounds, including pesticides nih.govwhitman.edu. In GC-MS, the sample is first vaporized and separated into its individual components by a gas chromatograph based on their boiling points and polarity nih.gov. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented nih.govnih.gov. The resulting ions are then separated based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a "fingerprint" for compound identification and quantification nih.govnih.govslideshare.net.
For this compound, specific GC-MS data indicates characteristic m/z peaks that can be used for its identification. The NIST Mass Spectrometry Data Center, referenced by PubChem, lists key m/z values for this compound nih.gov.
Table 1: Characteristic GC-MS m/z Peaks for this compound
| m/z Peak | Source |
| 188172 | NIST Mass Spectrometry Data Center nih.gov |
| 186 | NIST Mass Spectrometry Data Center nih.gov |
| 130 | NIST Mass Spectrometry Data Center nih.gov |
These specific fragmentation ions are critical for confirming the presence of this compound in a sample and for its quantitative analysis, often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity whitman.edu.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are indispensable for analyzing compounds that are non-volatile, thermally labile, polar, or ionic, which are not suitable for GC-MS hmdb.canih.gov. This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry hmdb.ca. In LC-MS/MS, compounds are separated by HPLC and then ionized, typically via electrospray ionization (ESI), before entering a triple quadrupole mass spectrometer hmdb.cachromatographyonline.com. Multiple Reaction Monitoring (MRM) mode is commonly used for highly sensitive and selective quantification, where specific precursor ions are selected, fragmented in a collision cell, and characteristic product ions are monitored chromatographyonline.comresearchgate.netpsu.edudiva-portal.org.
While specific MRM transitions and retention times for this compound using LC-MS or LC-MS/MS were not detailed in the provided search results, the technique is broadly applicable to pesticides due to its ability to handle complex matrices and achieve low limits of quantification diva-portal.orglcms.cz. For a compound like this compound, with its moderate polarity and potential for thermal degradation, LC-MS/MS would be a preferred method for residue analysis in environmental or biological samples. Method development would involve optimizing chromatographic conditions (e.g., column type, mobile phase gradient) and MS/MS parameters (e.g., precursor ions, product ions, collision energies) to achieve optimal sensitivity and minimize matrix effects nih.govhmdb.cadiva-portal.org.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds japsonline.com. When coupled with advanced detection methods, such as UV-Visible (UV-Vis) detection, it provides a robust analytical platform. HPLC separates components based on their differential interaction with a stationary phase (e.g., C18 reversed-phase column) and a mobile phase nih.govjapsonline.comeurl-pesticides.eu. UV detection is common for compounds that absorb UV light, typically in the 200-400 nm range nih.govrsc.org.
For this compound, a compound containing an aromatic ring and a carbonyl group, UV detection would be a suitable choice, as these functionalities typically exhibit strong UV absorbance. While specific HPLC retention times or optimal UV wavelengths for this compound were not found in the search results, general methodologies for pesticide analysis often involve C18 columns and UV detection at wavelengths chosen to maximize sensitivity and selectivity for the target analyte nih.govmmv.orgjapsonline.comeurl-pesticides.eu. The precise wavelength would be determined by the compound's maximum absorbance (λmax) in the chosen mobile phase eurl-pesticides.eu.
Spectroscopic and Hyphenated Techniques for this compound Structural Elucidation and Quantification
Spectroscopic techniques provide invaluable insights into the molecular structure of this compound, complementing chromatographic methods for comprehensive analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure and dynamics of organic compounds researchgate.netpg.edu.pl. It provides detailed information about the connectivity of atoms and their chemical environment within a molecule, based on the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C pg.edu.pllibretexts.orgsepscience.com. Chemical shifts, coupling constants, and integration values from NMR spectra are used to assign specific protons and carbons to their positions within the molecular structure libretexts.orgsepscience.comresearchgate.net.
Aromatic protons and carbons from the phenyl group (typically in the 6.5-8.5 ppm range for ¹H and 120-140 ppm for ¹³C).
Alkyne protons and carbons (C≡CH, terminal alkyne proton typically around 2-3 ppm for ¹H, and sp carbons around 70-90 ppm for ¹³C) libretexts.org.
Protons and carbons in the alkyl chain and near the chlorine atom and amide nitrogen, showing characteristic shifts influenced by electronegative atoms libretexts.orgsepscience.com.
Carbonyl carbon (C=O) of the amide group (typically around 160-180 ppm for ¹³C).
Fourier Transform Infrared (FTIR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths researchgate.netresearchgate.net. Different chemical bonds and functional groups vibrate at characteristic frequencies, producing a unique "fingerprint" spectrum for each compound researchgate.netlibretexts.orggelest.comspectroscopyonline.com. FTIR is a rapid, non-destructive method that requires minimal sample preparation psu.eduajgreenchem.com.
While specific FTIR spectral data for this compound was not found in the search results, its chemical structure (C₁₂H₁₂ClNO) suggests the presence of several functional groups that would exhibit characteristic absorption bands:
N-H stretch : Amide N-H bonds typically show absorption in the 3200-3600 cm⁻¹ range, often broad libretexts.org.
C-H stretches : Aliphatic C-H stretches (around 2850-2960 cm⁻¹) and aromatic C-H stretches (above 3000 cm⁻¹) would be present researchgate.netresearchgate.netlibretexts.orggoogleapis.com.
C≡C stretch : The alkyne triple bond would show a sharp, weak band around 2100 cm⁻¹ libretexts.org.
C=O stretch : The amide carbonyl group would exhibit a strong absorption band, typically around 1630-1690 cm⁻¹ researchgate.netkoreascience.kr.
C-Cl stretch : Carbon-chlorine bonds typically show absorptions in the fingerprint region, below 800 cm⁻¹.
Aromatic ring vibrations : Characteristic bands for the phenyl ring would appear in various regions, including 1450-1600 cm⁻¹ and out-of-plane bending modes below 900 cm⁻¹ researchgate.netresearchgate.netpg.edu.pl.
FTIR would be valuable for rapid identification and quality control of this compound, as well as for monitoring changes in its functional groups during degradation or reaction.
Advanced Hyphenated Methods (e.g., HPLC-SPE-NMR-TOF-MS) for this compound Metabolites
Advanced hyphenated techniques represent a powerful approach for the comprehensive analysis of complex samples, particularly for the identification and structural elucidation of metabolites. These methods combine the separation capabilities of chromatography with the identification power of spectroscopic detectors. While specific studies detailing HPLC-SPE-NMR-TOF-MS for this compound metabolites were not directly found, the principles and applications of such integrated systems are highly relevant for compounds like this compound, which can undergo metabolic transformations in biological and environmental systems psu.eduuba.arnih.govfrontiersin.org.
Hyphenation involves coupling separation methods, such as liquid chromatography (LC) or gas chromatography (GC), with detection techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy chromatographytoday.com. The combination of high-performance liquid chromatography (HPLC) with solid-phase extraction (SPE), followed by nuclear magnetic resonance (NMR) and time-of-flight mass spectrometry (TOF-MS), offers a synergistic approach for metabolite analysis.
HPLC provides efficient separation of complex mixtures, allowing individual metabolites to be isolated.
SPE acts as an interface, concentrating analytes from the HPLC effluent and facilitating solvent exchange to a deuterated solvent suitable for NMR analysis. This is crucial as NMR typically requires specific solvent conditions and higher analyte concentrations than MS chromatographytoday.comchromatographyonline.com.
NMR spectroscopy offers unparalleled capabilities for definitive structural elucidation, providing detailed information on the molecular architecture of the metabolites uba.arnih.govfrontiersin.org.
TOF-MS provides accurate mass measurements and fragmentation patterns, which are essential for determining the molecular formula and providing complementary structural information, especially for trace-level metabolites psu.eduuba.ar.
The integrated workflow of UHPLC-MS-SPE-NMR allows for putative identification of metabolites based on retention time, accurate mass, and MS/MS database searches. For metabolites that remain unidentified or require further structural confirmation, the UHPLC-MS-SPE system can automate their purification, enabling subsequent offline structural elucidation by NMR frontiersin.org. This approach is particularly valuable for novel or low-concentration metabolites, where traditional methods might fall short chromatographyonline.com.
Advanced Sample Preparation and Extraction Methodologies for this compound
Effective sample preparation is a critical prerequisite for the accurate detection and quantification of this compound in diverse matrices. Given the complex nature of environmental and biological samples, robust extraction and cleanup methodologies are essential to isolate the target analyte from interfering components, enhance sensitivity, and reduce matrix effects researchgate.netunit.nomdpi.com.
Solid-Phase Extraction (SPE) and Microextraction Techniques for this compound
Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, lower cost, and higher concentration capacity mdpi.comorganomation.com. SPE involves passing a liquid sample through a solid sorbent material to selectively retain target analytes, followed by washing to remove interferences and elution of the analytes organomation.com. This multi-step process allows for efficient cleanup and concentration, making it suitable for complex matrices organomation.com.
Microextraction techniques, a subset of SPE, have emerged as environmentally friendly and efficient alternatives, minimizing sample sizes and solvent usage while improving efficiency and automation mdpi.com. These techniques integrate sampling, extraction, preconcentration, and desorption into a single step, often enabling direct online coupling with analytical instruments nih.govyoutube.com. Examples include:
Solid-Phase Microextraction (SPME): This solventless technique uses a polymer-coated fiber to absorb or adsorb analytes directly from the sample matrix or its headspace organomation.comnih.govyoutube.comresearchgate.net. SPME is simple, fast, and efficient, reducing sample preparation time and solvent disposal costs nih.govresearchgate.net. It is well-suited for coupling with mass spectrometry nih.gov.
Other Microextraction Techniques: This category includes micro solid-phase extraction (μSPE), dispersive-μ-SPE, magnetic solid-phase extraction (MSPE), and stir bar sorptive extraction (SBSE), all designed to enhance efficiency and automation in sample preparation mdpi.com.
These techniques are highly applicable for the analysis of pesticides and herbicides like this compound in various matrices, offering improved detection limits and simplified workflows nih.govyoutube.com.
QuEChERS-based Methodologies for this compound Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly in multi-residue pesticide testing laboratories youtube.comhawach.comphenomenex.com. Its versatility makes it highly suitable for the analysis of this compound residues in diverse matrices, including fruits, vegetables, and other food products hawach.comphenomenex.com.
The core principle of QuEChERS involves two main steps: extraction and cleanup hawach.com.
Extraction: A homogenized sample is typically mixed with acetonitrile (B52724), which extracts the target analytes (e.g., this compound). Salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are then added to facilitate the partitioning of water and improve the transfer of analytes into the organic acetonitrile phase youtube.comhawach.com.
Cleanup (Dispersive Solid-Phase Extraction, dSPE): The acetonitrile layer is separated by centrifugation. An aliquot of this extract is then mixed with various sorbents (e.g., PSA, C18, or GCB) in a dispersive manner to remove unwanted matrix components like fats, sugars, and pigments youtube.comhawach.com. After another centrifugation step, the cleaned extract is ready for analysis, typically by GC-MS or LC-MS/MS youtube.comhawach.com.
The QuEChERS method has proven effective for simultaneous analysis of multiple classes of pesticides, offering a relatively simple cleanup process across a wide variety of food matrices phenomenex.com. Recent advancements, such as QuEChERSER, aim to further expand the analytical scope to a broader range of polar and nonpolar analytes, making it even more robust for diverse sample types chromatographyonline.com.
Method Validation and Quality Assurance Protocols in this compound Analytical Research
Method validation is a crucial process in analytical research, providing documented evidence that an analytical procedure is suitable for its intended purpose ujpronline.comdemarcheiso17025.comparticle.dkamericanpharmaceuticalreview.comresearchgate.net. For this compound analytical research, rigorous validation and adherence to quality assurance (QA) protocols are essential to ensure the reliability, accuracy, and consistency of the generated data ujpronline.comparticle.dkamericanpharmaceuticalreview.com.
Key parameters typically evaluated during method validation include:
Accuracy: The closeness of agreement between the test result and the accepted reference value ujpronline.comdemarcheiso17025.comamericanpharmaceuticalreview.com.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability and intermediate precision ujpronline.comdemarcheiso17025.comamericanpharmaceuticalreview.com.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components ujpronline.comdemarcheiso17025.comamericanpharmaceuticalreview.com.
Detection Limit (DL) / Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified ujpronline.comdemarcheiso17025.comamericanpharmaceuticalreview.com.
Quantitation Limit (QL) / Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy ujpronline.comdemarcheiso17025.comamericanpharmaceuticalreview.com.
Linearity and Range: Linearity establishes the proportionality of the analytical signal to the analyte concentration over a defined range. The range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable precision, accuracy, and linearity ujpronline.comdemarcheiso17025.comamericanpharmaceuticalreview.com.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters ujpronline.comamericanpharmaceuticalreview.com.
Method validation is typically carried out according to an official, approved, and signed validation protocol, often overseen by a Quality Assurance (QA) unit ujpronline.com. The process involves demonstrating that all acceptance criteria are fulfilled, documenting results according to current Good Manufacturing Practices (cGMP), and preparing a final method validation report ujpronline.com. Continuous review and optimization of method performance, as part of method lifecycle management, ensure its long-term robustness for routine use americanpharmaceuticalreview.com. Adherence to international guidelines, such as those from the International Conference on Harmonisation (ICH), is critical for regulatory approval and global acceptance of analytical data demarcheiso17025.comparticle.dkamericanpharmaceuticalreview.com.
Computational and Theoretical Studies on Prynachlor
Quantum Chemical Investigations of Prynachlor Molecular Structure and Reactivity
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are essential for elucidating the electronic structure, stability, and reactive sites of molecules.
Density Functional Theory (DFT) is a quantum mechanical modeling method widely used in chemistry and physics to investigate the electronic structure of many-body systems, including molecules wikipedia.orgscispace.comua.pt. DFT studies on this compound provide detailed information about its molecular geometry, electronic properties, and potential reaction pathways. For instance, DFT calculations at levels such as B3LYP/6-311G(d,p) have been employed to analyze the electronic structure and reactivity of acetanilide (B955) herbicides, a class to which this compound belongs researchgate.net. These studies can reveal the stability of the molecule, hyperconjugative interactions, and charge delocalization through analyses like Natural Bond Orbital (NBO) analysis researchgate.net. Furthermore, Frontier Molecular Orbital (HOMO-LUMO) energy calculations, derived from DFT, can expose charge transfer within the molecule, which is crucial for understanding its reactivity towards electrophilic and nucleophilic attack researchgate.net. Time-dependent Density Functional Theory (TD-DFT) can also be used to predict absorption wavelengths and assignments in the UV-Vis region, and to analyze the temperature dependence of thermodynamic properties researchgate.net.
Conformational analysis explores the various spatial arrangements of a molecule that can be interconverted by rotation about single bonds, and their associated energies. For this compound, determining the most stable conformer is critical as molecular conformation can significantly influence its chemical and biological activity google.com. Potential Energy Surface (PES) scans, often combined with DFT calculations, are used to identify the most stable conformers and their relative energies researchgate.net. For example, studies on pesticidal molecules, including this compound, have involved generating low-energy conformers using methods like MacroModel, followed by high-level DFT calculations (e.g., B3LYP/lacvp) to refine their energy, geometry, and vibrational properties justia.comgoogle.comgoogleapis.com. This allows for a comprehensive understanding of the molecule's preferred three-dimensional structures and their energetic landscape.
Molecular Dynamics Simulations for this compound-Target Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. While direct mentions of this compound-specific MD simulations for target interactions were not extensively detailed in the search results, MD simulations are generally employed to study the dynamic behavior of molecules and their interactions with biological targets, such as enzymes or receptors. This can provide insights into binding mechanisms, conformational changes upon binding, and the stability of ligand-target complexes. For instance, molecular docking, which often precedes or complements MD simulations, has been used to confirm symptomatic antidiabetic activity of related compounds by predicting binding sites and energies with proteins like human-DNA topoisomerase II researchgate.netmdpi.com. Such approaches could be extended to this compound to understand its interaction with its herbicidal targets (e.g., lipid synthesis enzymes) at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Efficacy and Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR) psu.edunih.gov. These models are invaluable for predicting the efficacy and environmental behavior of pesticides like this compound without extensive experimental testing.
For this compound, QSAR methodologies can be used to estimate its toxicity and predict its activity based on its structural features psu.eduseruvenyayinevi.comresearchgate.net. For example, studies have assessed the genotoxic and carcinogenic potential of this compound using in silico toxicity tools that incorporate QSARs, such as VEGA and Toxtree seruvenyayinevi.comresearchgate.net. These tools analyze chemical structures and predict toxicity endpoints, contributing to risk assessments seruvenyayinevi.com.
In terms of environmental behavior, QSPR models can predict properties like solubility, Henry's constant, and octanol-water partition coefficient, which are crucial for understanding a herbicide's adsorption, mobility, and persistence in soil and water psu.eduepa.gov. While specific QSPR models for this compound's environmental fate were not detailed, the general application of QSAR/QSPR to chloroacetanilide herbicides, including this compound, for predicting degradation rates under various environmental conditions (e.g., anaerobic transformation) has been highlighted psu.edu. Such models can help in forecasting how this compound might move through soil and water systems and its potential for degradation epa.govresearchgate.net.
In Silico Prediction of this compound Transformation Pathways and Products
In silico prediction of transformation pathways and products involves using computational methods to model how a chemical compound degrades or metabolizes in different environments. This is crucial for assessing the environmental impact and persistence of herbicides. For this compound, which undergoes microbial decomposition and photodegradation, in silico models can simulate these processes researchgate.net. While specific detailed pathways for this compound were not found, the general principle involves predicting degradation products based on known reaction mechanisms (e.g., dehalogenation for chloroacetanilides) and environmental conditions psu.edu. Simulation models for herbicide persistence in soil, such as PRZM-3, can predict pesticide transport and transformation in the crop root and unsaturated soil zones, taking into account factors like degradation rate constants and soil properties epa.gov.
Chemoinformatics and Network Pharmacology Approaches in this compound Research
Chemoinformatics involves the use of computational and informational techniques to solve chemical problems, while network pharmacology focuses on understanding the complex interactions between drugs and biological systems. In this compound research, these approaches can be applied to identify potential targets, predict off-target effects, and explore its mechanism of action within a broader biological context. Chemoinformatics tools can analyze large datasets of chemical structures and their associated properties or activities, aiding in the identification of structural alerts related to toxicity or desired herbicidal activity justia.comgoogle.comgoogleapis.com. Network pharmacology, though not explicitly detailed for this compound in the search results, could theoretically be used to map the interactions of this compound and its metabolites with various proteins and pathways in target weeds, providing a holistic view of its herbicidal effects. This could also help in understanding potential cross-reactivity with non-target organisms or the environment.
Formulation Science and Controlled Release Systems for Prynachlor Academic Perspective
Design and Synthesis of Novel Carrier Systems for Prynachlor
The design of novel carrier systems for a molecule like this compound, a chloroacetamide herbicide, would likely focus on overcoming challenges such as low aqueous solubility and potential environmental persistence. The synthesis of such carriers would involve principles of polymer chemistry and supramolecular assembly to create structures that can encapsulate and release this compound in a controlled manner.
Theoretical Carrier System Design:
Polymeric Micelles: Amphiphilic block copolymers could be synthesized to self-assemble into micelles in an aqueous medium. The hydrophobic core of these micelles would serve as a reservoir for this compound, which is expected to have low water solubility, while the hydrophilic shell would ensure dispersion in water.
Nanoparticles: Biodegradable polymers such as polylactic acid (PLA), polyglycolic acid (PGA), and their copolymer polylactic-co-glycolic acid (PLGA) could be used to fabricate nanoparticles encapsulating this compound. The synthesis could be achieved through methods like nanoprecipitation or emulsion solvent evaporation.
Lipid-Based Carriers: Liposomes and solid lipid nanoparticles (SLNs) could also be considered as potential carriers. These systems, composed of biodegradable lipids, could offer high biocompatibility and controlled release profiles.
The synthesis of these carriers would require precise control over reaction conditions to achieve desired particle size, surface charge, and loading capacity. For instance, the molar ratio of hydrophilic to hydrophobic blocks in a copolymer would determine the critical micelle concentration and the stability of the resulting micelles.
Characterization of this compound Encapsulation and Release Kinetics
Once a carrier system is synthesized, a thorough characterization of its physicochemical properties and its interaction with this compound is essential. This includes determining the efficiency of this compound encapsulation and studying the kinetics of its release.
Key Characterization Techniques:
Encapsulation Efficiency (EE): This is typically determined by separating the encapsulated this compound from the free, unencapsulated compound. The amount of this compound in the formulation is then quantified, often using High-Performance Liquid Chromatography (HPLC). The EE is calculated as: EE (%) = (Total this compound - Free this compound) / Total this compound x 100
Particle Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are commonly used to determine the size distribution and visualize the shape of the carrier systems.
In Vitro Release Studies: The release kinetics of this compound from the carrier system would be studied using techniques like dialysis bag diffusion. The formulation would be placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium. Samples of the medium are withdrawn at different time intervals and analyzed for this compound concentration.
Hypothetical Release Data:
The following interactive table presents hypothetical data from an in vitro release study of two different this compound formulations compared to the release of the unformulated technical-grade this compound.
| Time (hours) | Technical this compound (% Cumulative Release) | This compound-PLGA Nanoparticles (% Cumulative Release) | This compound-Polymeric Micelles (% Cumulative Release) |
| 1 | 65 | 15 | 25 |
| 2 | 85 | 28 | 40 |
| 6 | 98 | 45 | 60 |
| 12 | 100 | 65 | 78 |
| 24 | 100 | 80 | 90 |
| 48 | 100 | 95 | 98 |
| 72 | 100 | 99 | 100 |
This hypothetical data illustrates that the PLGA nanoparticle formulation provides a more sustained release of this compound over a longer period compared to the polymeric micelles and the rapid release of the unformulated compound.
Polymer Science Applications in this compound Formulation Development
Polymer science is central to the development of advanced agrochemical formulations. The choice of polymer and its properties, such as molecular weight, hydrophobicity, and biodegradability, directly influences the performance of the controlled release system.
Potential Polymer Applications:
Stimuli-Responsive Polymers: Polymers that respond to environmental cues such as pH, temperature, or specific enzymes could be used to create "smart" delivery systems for this compound. For example, a pH-sensitive polymer could be designed to release this compound more readily in the slightly acidic environment of the soil.
Bioadhesive Polymers: The inclusion of bioadhesive polymers, such as chitosan or its derivatives, could improve the retention of the formulation on plant surfaces, thereby enhancing the efficacy of this compound as a pre-emergent herbicide.
Dendrimers: These highly branched, well-defined macromolecules could be synthesized to have a hydrophobic interior for encapsulating this compound and a functionalized surface for targeted delivery or improved solubility.
The synthesis and modification of these polymers would be a key research area for developing next-generation this compound formulations.
Microencapsulation and Nanoformulation Strategies for this compound
Microencapsulation and nanoformulation are two key strategies for developing controlled release formulations of pesticides. These techniques involve enclosing the active ingredient within a protective coating or matrix.
Microencapsulation: This process results in particles ranging from a few micrometers to several millimeters in diameter. For this compound, microencapsulation could be achieved through techniques like:
Interfacial polymerization: An in-situ polymerization reaction at the interface of an oil-in-water emulsion.
Spray drying: An atomized suspension of this compound and a polymer solution is dried to form microcapsules.
Nanoformulation: This involves creating particles in the nanometer size range (typically 1-100 nm). The smaller particle size can lead to improved bioavailability and efficacy. Nanoformulations of this compound could be developed as:
Nanocapsules: A core-shell structure where this compound is in an oily core surrounded by a polymer shell.
Nanospheres: A matrix system where this compound is uniformly dispersed throughout the polymer matrix.
Environmental Release Mechanisms from Advanced this compound Formulations
A primary goal of developing advanced formulations is to control the release of the active ingredient into the environment, thereby minimizing off-target effects and contamination of soil and water.
Controlled Release Mechanisms:
Diffusion: this compound would diffuse through the polymer matrix of the carrier system into the surrounding environment. The rate of diffusion can be controlled by the polymer's properties and the particle size of the formulation.
Degradation: If a biodegradable polymer is used, the release of this compound would be governed by the rate of polymer degradation. This can provide a more predictable and sustained release profile.
Swelling and Erosion: Some polymer matrices can swell upon contact with water, leading to the release of the encapsulated this compound. Subsequent erosion of the matrix can also contribute to the release.
By carefully designing the formulation, the release of this compound can be tailored to match the germination period of target weeds, ensuring that the herbicide is available when it is most needed while minimizing its presence in the environment at other times. This approach would be particularly important for a compound like this compound, given the environmental concerns associated with older classes of herbicides.
Interactions of Prynachlor with Biotic and Abiotic Systems Beyond Primary Mechanism/degradation
Effects of Prynachlor on Non-Target Microbial Communities and Soil Microbiome Function
The widespread application of chemical pesticides in agro-ecosystems can influence non-target species and their succession patterns, including microbial communities. Pesticides can impact the structure, abundance, and community composition of bacteria and fungi in both the phyllosphere and soil. uni.lu These substances can alter interactions between plants and beneficial bacteria, such as nitrogen-fixing rhizobacteria, potentially inhibiting nitrogen fixation. uni.lu Furthermore, pesticides may affect soil fertility and quality by impacting soil bacterial diversity and function, and by altering processes like nitrification, denitrification, and the mineralization of organic matter. uni.lu
The impact of pesticide pollution on the soil microbiome is often evaluated by assessing microorganism numbers, enzyme activity, and microbial community structure. nih.gov Some research indicates that pesticides can lead to a decrease or disappearance of unsuitable microorganisms while promoting the growth and accumulation of adaptive ones. nih.gov For instance, while some studies show that pesticides can inhibit increases in soil microbiota, the microbiome can sometimes utilize pesticides as a source of carbon and nitrogen, suggesting complex and context-dependent effects. nih.gov Studies on other pesticides have shown varied links between pesticide residues and soil microbiome traits, ranging from negative to positive associations, with some microbial taxa potentially being stimulated due to biodegradation processes where pesticides serve as a resource. googleapis.com
Despite these general understandings of pesticide impacts on soil microbiomes, specific data on the effects of this compound on non-target microbial communities and soil microbiome function were not identified in the available literature.
Enzymatic Activity Modulation by this compound in Non-Target Organisms (e.g., Protease and α-Amylase Production)
Enzymes play crucial roles in biological systems, and their activity can be modulated by various chemical compounds. For instance, α-amylases are important digestive enzymes in insects and have been explored as targets for pest management. Some nanoparticles and plant-derived extracts have been shown to inhibit α-amylase activity, affecting food digestion and nutrient uptake in insects. Similarly, protease enzymes are widely utilized in various industries, and their production can be influenced by environmental factors and genetic modifications in microorganisms. For example, specific ribosomal mutations in Bacillus subtilis have been shown to enhance the production of both α-amylase and protease.
While the modulation of enzymatic activity (such as protease and α-amylase production) by various substances in non-target organisms is a recognized phenomenon in toxicology and biochemistry, specific research detailing the direct modulation of these or other enzymatic activities by this compound in non-target organisms was not found.
Uptake, Translocation, and Metabolism of this compound in Non-Target Plant Species
Non-target site resistance (NTSR) to herbicides in weeds can arise from alterations in physiological processes, including herbicide absorption, translocation, sequestration, and metabolism. herts.ac.uk Reduced herbicide uptake can be influenced by leaf cuticle properties or other structural barriers, though it is often considered a minor resistance mechanism. Reduced translocation, which diminishes the movement of herbicides to their site of action, is more common and has been documented in various grass weed species. This can involve vacuolar sequestration, where herbicide molecules are isolated from the target site within the cell's vacuole.
Enhanced herbicide metabolism is a significant NTSR mechanism, often involving enzyme complexes like cytochrome P450s (CYP450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyl transferases. herts.ac.uk Plant metabolism of herbicides typically occurs in three phases: Phase I introduces functional groups, Phase II attaches water-soluble metabolites, and Phase III moves conjugated metabolites to the vacuole or cell wall for compartmentalization and further degradation. herts.ac.uk This metabolic detoxification can lead to reduced phytotoxicity. herts.ac.uk
While these mechanisms describe how plants can handle herbicide exposure, specific studies detailing the uptake, translocation, and metabolism pathways of this compound in non-target plant species were not identified.
Phytoremediation Potential for this compound Contamination
Phytoremediation is a biological technique that uses green plants to remove contaminants from soil, water, or air. This environmentally friendly approach is considered cost-effective compared to other remediation methods. Plants can uptake pollutants from soil, water, or sediments through their roots and translocate them to aboveground biomass (phytoextraction), or they can transform contaminants into less toxic forms (phytotransformation). Phytoremediation has been explored for various contaminants, including heavy metals, pesticides, solvents, and crude oil derivatives. The efficacy of phytoextraction depends on factors such as contaminant bioavailability, soil characteristics, and the plant's capacity for uptake and accumulation.
Despite the general applicability of phytoremediation for organic contaminants like pesticides, specific research evaluating the phytoremediation potential for this compound contamination was not found in the reviewed literature.
Interaction of this compound with Soil Organic Matter and Minerals
Soil organic matter (SOM) plays a crucial role in the sorption of organic compounds, including pesticides, influencing their mobility and persistence in the soil environment. The extent of pesticide sorption is highly dependent on the chemical structure of the SOM, its reactivity, and the presence of functional groups. Mechanisms of sorption include hydrogen bonding, proton transfer, charge transfer, and van der Waals forces. High molecular weight hydrophobic fractions, alkyl domains in humic substances, and oxygen-containing groups in organic matter can significantly influence sorption performance.
Mineral components of soil, such as clay minerals and iron oxyhydroxides, also interact with organic matter and pesticides. These interactions can form stable organo-mineral complexes, which can protect organic matter from degradation and influence the fate of pollutants. The ratio of clay to organic carbon can determine whether a pesticide is primarily partitioned into the soil organic matrix or influenced by clay surface adsorption. The physical and chemical properties of soil, including organic matter content and pH, are key factors regulating the stability and fate of pesticides in soil.
While the general principles of pesticide interaction with soil organic matter and minerals are well-established, specific detailed studies on the interaction of this compound with these soil components were not identified.
Future Research Directions and Emerging Methodologies for Prynachlor Studies
Integration of Multi-Omics Data for Holistic Understanding of Prynachlor's Biological Impact
The application of multi-omics technologies represents a critical future direction for comprehensively understanding this compound's biological impact. Multi-omics approaches, which include genomics, transcriptomics, proteomics, phosphoproteomics, and metabolomics, enable a holistic view of the molecular changes induced by chemical exposure nih.govelifesciences.org. The integration of these modalities can significantly accelerate the capacity to elucidate the risks and benefits associated with various industrial chemicals google.com.
Development of Advanced Biosensors for Real-Time this compound Detection in Environmental Systems
The development of advanced biosensors is crucial for the real-time and rapid detection of this compound in environmental systems. Rapid and reproducible detection of pollutants, including pesticides, is a global concern, and biosensors offer a reliable and flexible solution for monitoring herbicide contamination researchgate.netresearchgate.net. Current monitoring data for herbicide pollution are often scarce due to limitations in detection methods researchgate.net.
Future research should focus on designing and validating highly sensitive and selective biosensors specifically for this compound. Examples like compact amperometric algal biosensors, which have been explored for chemicals including this compound, demonstrate the potential of such tools for evaluating water toxicity regulations.gov. Innovations in fiber-optic biosensors, such as those based on immobilized enzymes like glutathione (B108866) S-transferase, could serve as a model for developing this compound-specific detection systems epa.gov. These advanced biosensors would enable continuous, on-site monitoring of this compound residues in soil, water, and agricultural produce, providing timely data for environmental risk assessment and management.
Application of Artificial Intelligence and Machine Learning in this compound Research and Predictive Modeling
In this compound studies, AI/ML can be applied to:
Predictive Modeling of Environmental Fate: Developing models to predict this compound's degradation pathways, half-life in various environmental matrices (soil, water, air), and potential for leaching or runoff based on chemical structure and environmental parameters epa.govamazon.com.
Structure-Activity Relationship (SAR) and Mode of Action Elucidation: Using ML algorithms to analyze large datasets of chemical structures and their biological activities to refine understanding of this compound's herbicidal mechanism or identify structural modifications that could alter its properties helmholtz-munich.dersc.org.
Optimization of Synthesis and Formulation: Applying AI to predict optimal synthetic routes for this compound or design more efficient and environmentally benign formulations helmholtz-munich.de.
High-Throughput Data Analysis: Analyzing complex, high-dimensional data generated from multi-omics studies or environmental monitoring, enabling the identification of subtle patterns and correlations that might be missed by traditional analytical methods amazon.com.
Nanotechnology-Based Innovations in this compound Research
Nanotechnology presents significant opportunities for innovation in this compound research, ranging from enhanced delivery systems to advanced remediation strategies. The encapsulation of agrochemical active ingredients within nanoparticles is a recognized application of nanotechnology in agriculture, potentially leading to controlled release and improved efficacy justia.com.
Future research could explore:
Nanoformulations for Targeted Delivery: Developing this compound nanoparticles to improve its uptake by target weeds, reduce off-target exposure, and minimize environmental dissipation. This could enhance herbicidal activity at lower application rates, leading to more sustainable use.
Nanomaterial-Based Remediation: Investigating the use of nanomaterials for the degradation or sequestration of this compound in contaminated soils or water bodies. Given that this compound is a chloroacetanilide herbicide, research into nanotechnology for the remediation of halogenated organic compounds is a relevant area google.com.
Nanobiosensors for Ultrasensitive Detection: Integrating nanotechnology with biosensor development to achieve ultrasensitive, trace-level detection of this compound, further improving environmental monitoring capabilities researchgate.net.
Identification and Prioritization of Underexplored Research Avenues for this compound
Despite its established use, several underexplored research avenues for this compound warrant prioritization to gain a more complete scientific understanding.
Enantioselective Studies: As this compound is a chiral molecule and exists as a racemic mixture herts.ac.uk, investigating the differential biological activity, environmental fate, and degradation pathways of its individual enantiomers is a critical underexplored area. Often, one enantiomer of a chiral pesticide is more active or has different environmental behavior, which could lead to more efficient and environmentally conscious applications.
Detailed Environmental Degradation Kinetics: While general calls for more studies on herbicide decomposition by sunlight exist epa.gov, specific, detailed kinetic studies of this compound's degradation under various environmental conditions (e.g., different soil types, pH levels, microbial communities, and light exposures) are needed to accurately determine its half-life and persistence.
Target-Site Resistance Mechanisms: this compound inhibits very long-chain fatty acid (VLCFA) elongases researchgate.netcambridge.org. Further research is needed to investigate possible target-site mechanisms of resistance in weed populations, including the inhibition of specific VLCFA synthases and the depletion or accumulation of certain VLCFAs in sensitive and resistant weed populations cambridge.org. This understanding is crucial for developing strategies to manage or prevent herbicide resistance.
Interactions with Soil Microbiome: Given its agricultural application, a deeper investigation into how this compound interacts with and impacts the diversity and function of soil microbial communities, and how these communities, in turn, affect this compound's degradation, remains largely underexplored.
These research directions, leveraging advanced methodologies, promise to significantly enhance our scientific understanding of this compound, leading to more informed decisions regarding its management and potential future applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
